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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)isoxazole

Cat. No.: B1357155

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)isoxazole is a heterocyclic compound of significant interest in medicinal
chemistry and materials science. As with any compound intended for these applications,
unambiguous structural confirmation and purity assessment are paramount. This technical
guide provides an in-depth analysis of the expected spectral data for 3-(4-
Methoxyphenyl)isoxazole, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this
specific molecule are not readily available in the public domain, this guide will leverage data
from closely related analogues and first principles of spectroscopy to provide a robust
predictive analysis. This approach serves as a practical framework for researchers
encountering novel compounds.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectral data. 3-(4-
Methoxyphenyl)isoxazole consists of a central isoxazole ring, a five-membered heterocycle
containing nitrogen and oxygen atoms in a 1,2-relationship. This ring is substituted at the 3-
position with a 4-methoxyphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. By analyzing the chemical environment of *H (proton) and 13C (carbon-
13) nuclei, we can map the connectivity and stereochemistry of a molecule.

Predicted *H NMR Spectrum

The *H NMR spectrum of 3-(4-Methoxyphenyl)isoxazole is expected to be relatively simple
and highly informative. The key resonances can be predicted based on the electronic
environment of the protons.

Table 1: Predicted *H NMR Data for 3-(4-Methoxyphenyl)isoxazole
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~8.4 Singlet

1H

H-5 (isoxazole)

The proton at the
5-position of the
isoxazole ring is
expected to be
the most
deshielded
proton of the
heterocyclic ring
due to the
electronegativity
of the adjacent
oxygen and

nitrogen atoms.

~7.8 Doublet

2H

H-2', H-6'
(phenyl)

These protons
are ortho to the
isoxazole ring
and will be
deshielded. They
will appear as a
doublet due to
coupling with the
protons at the 3'

and 5' positions.

~7.0 Doublet

2H

H-3', H-5'
(phenyl)

These protons
are ortho to the
electron-donating
methoxy group
and will be more
shielded than the
H-2'/H-6'
protons. They
will appear as a
doublet due to

coupling with the
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H-2'/H-6'

protons.

The proton at the

4-position of the
~6.6 Singlet 1H H-4 (isoxazole) isoxazole ring is

typically found in

this region.

The protons of
the methoxy
group are in a
_ shielded
~3.9 Singlet 3H -OCHs )
environment and
will appear as a
characteristic

singlet.

Predicted *C NMR Spectrum

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted *C NMR Data for 3-(4-Methoxyphenyl)isoxazole
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Chemical Shift (6, ppm) Assignment Rationale

The carbon atom flanked by

the ring oxygen and nitrogen is
~170 C-5 (isoxazole) 9009 o J

expected to be significantly

deshielded.

The carbon atom attached to
the phenyl ring and the rin

~162 C-3 (isoxazole) _ i y- ° °
nitrogen will also be

deshielded.

The carbon atom bearing the
~161 C-4' (phenyl) electron-donating methoxy
group will be deshielded.

The carbon atoms ortho to the
~128 C-2', C-6' (phenyl) ) ]
isoxazole ring.

The ipso-carbon attached to
~122 C-1' (phenyl) ) _
the isoxazole ring.

The carbon atoms ortho to the
~114 C-3', C-5' (phenyl) methoxy group will be shielded

by its electron-donating effect.

) The carbon atom at the 4-
~101 C-4 (isoxazole) N ) ]
position of the isoxazole ring.

The carbon of the methoxy
~55 -OCHs group is typically found in this

region.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a compound like 3-(4-
Methoxyphenyl)isoxazole would be as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.
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e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation
delay of 2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-(4-Methoxyphenyl)isoxazole is expected to show characteristic
absorption bands corresponding to its key functional groups.

Table 3: Predicted Key IR Absorption Bands for 3-(4-Methoxyphenyl)isoxazole
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (-OCH3)
] C=C and C=N stretching

~1610, ~1500, ~1450 Strong to Medium ] ] ]

(aromatic and isoxazole rings)

Asymmetric C-O-C stretch
~1250 Strong

(aryl ether)

Symmetric C-O-C stretch (aryl
~1030 Strong

ether)

Out-of-plane C-H bending
900-690 Strong

(aromatic)

Experimental Protocol for IR Spectroscopy

e Sample Preparation:

o Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry
potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and
press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm™1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and the
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fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum

For 3-(4-Methoxyphenyl)isoxazole (C10HoNO2), the molecular weight is 175.18 g/mol .

¢ Molecular lon Peak (M*): The electron ionization (El) mass spectrum is expected to show a
prominent molecular ion peak at m/z = 175.

e Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable
structural information. Key predicted fragments are outlined below.

Table 4: Predicted Major Fragments in the Mass Spectrum of 3-(4-Methoxyphenyl)isoxazole

m/z Proposed Fragment
135 [M - CH20]*

105 [C7Hs0]* (benzoyl cation)
77 [CeHs]* (phenyl cation)

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC-MS).

« lonization: Use an appropriate ionization technique, such as electron ionization (EI) for
volatile and thermally stable compounds.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectral Analysis Workflow
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The following diagram illustrates a logical workflow for the comprehensive spectral
characterization of a novel compound like 3-(4-Methoxyphenyl)isoxazole.
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Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and mass
spectral data for 3-(4-Methoxyphenyl)isoxazole. By combining knowledge of fundamental
spectroscopic principles with data from analogous structures, a comprehensive and
scientifically rigorous characterization can be achieved. The presented protocols and workflow
serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery,
and materials science, enabling them to confidently elucidate and confirm the structures of
novel compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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